Potassium thiocyanate-13C,15N

説明

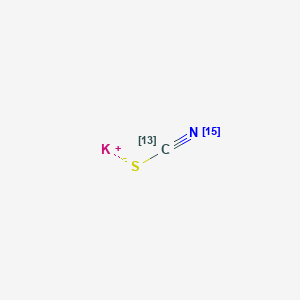

Structure

3D Structure of Parent

特性

IUPAC Name |

potassium;(15N)azanylidyne(113C)methanethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1/i1+1,2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNZYHKDIALBAK-AWQJXPNKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](#[15N])[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CKNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635675 | |

| Record name | Potassium (~13~C,~15~N)thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143673-61-4 | |

| Record name | Potassium (~13~C,~15~N)thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium thiocyanate-13C,15N | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Potassium thiocyanate-13C,15N.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium thiocyanate-¹³C,¹⁵N is a stable isotope-labeled form of potassium thiocyanate (B1210189), an important salt of the thiocyanate anion.[1] The incorporation of the heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) makes it an invaluable tool in a variety of research applications, particularly in tracer studies for metabolic pathway mapping, quantitative analysis using mass spectrometry and nuclear magnetic resonance (NMR), and for elucidating reaction mechanisms.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of Potassium thiocyanate-¹³C,¹⁵N, detailed experimental protocols for its characterization, and a discussion of its applications in biomedical and chemical research.

Core Physical and Chemical Properties

Potassium thiocyanate-¹³C,¹⁵N is a colorless, odorless, deliquescent crystalline solid.[4] It is highly soluble in water and also shows solubility in organic solvents such as acetone (B3395972) and ethanol.[5] The dual labeling with ¹³C and ¹⁵N allows for precise tracking of the thiocyanate ion in biological and chemical systems.[2]

Table 1: General and Physical Properties of Potassium Thiocyanate-¹³C,¹⁵N

| Property | Value | Reference(s) |

| Chemical Formula | K¹³C¹⁵NS | [6] |

| Molecular Weight | 99.17 g/mol | [2][6][7] |

| Appearance | White to Off-White Solid | [8][9] |

| Melting Point | 173 °C (decomposes at 500 °C) | [6][8][10][11] |

| Solubility in Water | 217 g/100 mL at 20 °C | [12] |

| Solubility in DMSO | 20 g/100 mL | |

| Solubility in Methanol | Slightly Soluble | [8][9] |

| Isotopic Purity | 99 atom % ¹³C, 98 atom % ¹⁵N | [6] |

Spectroscopic and Analytical Characterization

The isotopic labeling of Potassium thiocyanate-¹³C,¹⁵N provides distinct advantages in various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C and ¹⁵N NMR spectroscopy are powerful tools for elucidating the electronic environment of the thiocyanate ion. The dual labeling simplifies spectral analysis by allowing for the simultaneous probing of both the carbon and nitrogen atoms.[2] In ¹³C NMR, the thiocyanate carbon typically resonates in the range of 110–120 ppm.[2] The ¹⁵N chemical shift for the thiocyanate nitrogen has been reported to be at 174.9 ppm.[2]

Mass Spectrometry (MS)

Potassium thiocyanate-¹³C,¹⁵N is widely used as an internal standard for the quantitative analysis of unlabeled thiocyanate in biological samples by mass spectrometry.[3][11] A known amount of the labeled compound is added to a sample, and the ratio of the signal intensity of the unlabeled thiocyanate to the labeled internal standard is used to determine the concentration of the analyte.[2] This is often performed using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the vibrational modes of the thiocyanate anion. The spectrum of potassium thiocyanate typically shows a strong, characteristic absorption band corresponding to the C≡N triple bond stretching vibration.

Experimental Protocols

Table 2: Experimental Methodologies

| Experiment | Protocol |

| Melting Point Determination | The melting point of Potassium thiocyanate-¹³C,¹⁵N can be determined using a standard capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point. |

| Aqueous Solubility Determination | A saturated solution of Potassium thiocyanate-¹³C,¹⁵N is prepared by adding an excess of the solid to a known volume of deionized water at a constant temperature (e.g., 20 °C). The solution is stirred for an extended period to ensure equilibrium is reached. The undissolved solid is then removed by filtration, and the concentration of the dissolved thiocyanate in the filtrate is determined by a suitable analytical method, such as titration or spectroscopy. |

| ¹³C and ¹⁵N NMR Spectroscopy | A sample of Potassium thiocyanate-¹³C,¹⁵N is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). ¹³C and ¹⁵N NMR spectra are acquired on a high-field NMR spectrometer. For quantitative analysis, a known concentration of an internal standard can be added. The spectra are processed and analyzed to determine chemical shifts, coupling constants, and relaxation times. |

| Quantitative Analysis by GC-MS | A stock solution of Potassium thiocyanate-¹³C,¹⁵N is prepared in a suitable solvent. A known volume of this internal standard solution is added to the biological sample (e.g., plasma, urine) containing unlabeled thiocyanate. The sample is then subjected to a derivatization procedure to make the thiocyanate volatile. The derivatized sample is injected into a GC-MS system, and the instrument is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of both the labeled and unlabeled thiocyanate derivatives. The ratio of the peak areas is used to calculate the concentration of the unlabeled thiocyanate. |

| FTIR Spectroscopy | A small amount of solid Potassium thiocyanate-¹³C,¹⁵N is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹). |

Applications in Research and Development

Elucidation of Reaction Mechanisms

The isotopic labels in Potassium thiocyanate-¹³C,¹⁵N serve as powerful probes to trace the fate of the thiocyanate moiety in chemical reactions. This provides unambiguous evidence for bond formation and rearrangement processes, which can be challenging to discern with unlabeled compounds.[2]

One notable application is in the synthesis of highly substituted oxazoles from α-azidochalcones. The reaction proceeds through a 2H-azirine intermediate, and the use of labeled potassium thiocyanate can confirm the incorporation of the thiocyanate group into the final oxazole (B20620) product.[9]

Caption: Proposed reaction mechanism for oxazole synthesis.

Biosynthesis of Isotopically Labeled Nitric Oxide (NO)

Potassium thiocyanate-¹³C,¹⁵N is a key precursor for tracing the biosynthesis of isotopically labeled nitric oxide (NO), a critical signaling molecule.[2] In biological systems, particularly under conditions of inflammation and oxidative stress, peroxidases such as myeloperoxidase (MPO) can catalyze the conversion of thiocyanate to hypothiocyanous acid (HOSCN), a reactive species that can participate in subsequent reactions.[2] The use of the labeled thiocyanate allows researchers to distinguish the NO produced through this pathway from that generated by the canonical L-arginine-dependent nitric oxide synthase (NOS) pathway.

Caption: Peroxidase-mediated conversion of thiocyanate.

Conclusion

Potassium thiocyanate-¹³C,¹⁵N is a versatile and powerful tool for researchers in chemistry and biology. Its well-defined physical and chemical properties, combined with the analytical advantages conferred by its isotopic labels, make it an indispensable reagent for a wide range of applications, from fundamental mechanistic studies to the development of new therapeutic agents. This guide provides a solid foundation of technical information to support the effective use of this important compound in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. POTASSIUM THIOCYANATE - Ataman Kimya [atamanchemicals.com]

- 6. The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiocyanate catalyzes myeloperoxidase-initiated lipid oxidation in LDL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism and regulation of peroxidase-catalyzed nitric oxide consumption in physiological fluids: critical protective actions of ascorbate and thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potassium thiocyanate | KSCN | CID 516872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Potassium thiocyanate - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

Synthesis and Isotopic Purity of Potassium Thiocyanate-¹³C,¹⁵N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Potassium Thiocyanate-¹³C,¹⁵N (KSCN-¹³C,¹⁵N), a critical isotopically labeled reagent for advanced research. This document details the synthetic pathway, experimental protocols, and analytical methods for characterization, presenting quantitative data in a clear and accessible format.

Introduction

Potassium thiocyanate-¹³C,¹⁵N is a stable isotope-labeled compound essential for tracer studies in biochemical and pharmacological research. The dual labeling with Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N) allows for precise tracking of the thiocyanate (B1210189) ion (SCN⁻) in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its applications include mechanistic investigations of enzymatic and chemical reactions, metabolic flux analysis, and serving as an internal standard for quantitative analysis.[1]

Physicochemical Properties

Potassium thiocyanate is a colorless, deliquescent crystalline solid.[2] It is highly soluble in water and also soluble in polar organic solvents like ethanol (B145695) and acetone (B3395972).[3] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Potassium Thiocyanate

| Property | Value | Reference(s) |

| Molecular Formula | KSCN | [4] |

| Molar Mass (unlabeled) | 97.181 g/mol | [4] |

| Molar Mass (¹³C, ¹⁵N labeled) | ~99.18 g/mol | Calculated |

| Appearance | Colorless to white crystalline solid | [3] |

| Melting Point | 173 °C | [3] |

| Boiling Point | 500 °C (decomposes) | [4] |

| Density | 1.89 g/cm³ | [3] |

| Solubility in Water | 177 g/100 mL (20 °C) | [4] |

Synthesis of Potassium Thiocyanate-¹³C,¹⁵N

The synthesis of Potassium Thiocyanate-¹³C,¹⁵N is achieved through the direct reaction of isotopically labeled potassium cyanide (K¹³C¹⁵N) with elemental sulfur. This method is a well-established route for the preparation of thiocyanates.

Synthesis Workflow

The overall workflow for the synthesis and purification of KSCN-¹³C,¹⁵N is depicted in the following diagram.

Caption: Synthesis and purification workflow for Potassium Thiocyanate-¹³C,¹⁵N.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of unlabeled potassium thiocyanate.[5]

Materials:

-

Potassium Cyanide-¹³C,¹⁵N (K¹³C¹⁵N) (isotopic purity typically ≥98 atom % for both ¹³C and ¹⁵N)[6][7]

-

Elemental Sulfur (S₈), powder

-

Acetone, anhydrous

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a stoichiometric amount of Potassium Cyanide-¹³C,¹⁵N and a 10% molar excess of elemental sulfur.

-

Solvent Addition: Add anhydrous acetone to the flask to create a slurry. The volume of acetone should be sufficient to ensure efficient stirring.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the dissolution of sulfur. The reaction is typically complete within 2-4 hours.

-

Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove any unreacted sulfur and other insoluble impurities.

-

Solvent Removal: Evaporate the acetone from the filtrate using a rotary evaporator.

-

Crystallization: Dissolve the resulting solid in a minimum amount of hot deionized water. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of Potassium Thiocyanate-¹³C,¹⁵N.

-

Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water. Dry the crystals under vacuum to a constant weight.

Isotopic Purity and Characterization

The isotopic purity and chemical identity of the synthesized KSCN-¹³C,¹⁵N are confirmed using mass spectrometry and NMR spectroscopy.

Data Presentation

The expected and typically achieved quantitative data for the synthesis and characterization of KSCN-¹³C,¹⁵N are summarized in Table 2.

Table 2: Quantitative Data for Synthesis and Isotopic Purity

| Parameter | Typical Value |

| Starting Material: K¹³C¹⁵N | |

| Isotopic Purity (¹³C) | ≥ 99 atom % |

| Isotopic Purity (¹⁵N) | ≥ 98 atom % |

| Synthesis | |

| Molar Ratio (K¹³C¹⁵N : S) | 1 : 1.1 |

| Reaction Time | 2 - 4 hours |

| Reaction Temperature | Reflux (Acetone) |

| Yield | > 90% |

| Final Product: KSCN-¹³C,¹⁵N | |

| Isotopic Purity (¹³C) | ≥ 99 atom % |

| Isotopic Purity (¹⁵N) | ≥ 98 atom % |

| Chemical Purity | ≥ 98% |

Analytical Protocols

4.2.1. Mass Spectrometry for Isotopic Enrichment

Mass spectrometry is used to determine the isotopic enrichment of the final product. High-resolution mass spectrometry can distinguish between the isotopologues of the thiocyanate anion.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the synthesized KSCN-¹³C,¹⁵N in a suitable solvent (e.g., methanol/water).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range to observe the thiocyanate anion ([SCN]⁻).

-

Data Analysis: Determine the relative abundances of the different isotopologues:

Logical Relationship for Isotopic Analysis by MS

Caption: Logical flow for determining isotopic purity via mass spectrometry.

4.2.2. NMR Spectroscopy for Structural Confirmation and Purity

¹³C and ¹⁵N NMR spectroscopy are powerful tools for confirming the structure of the labeled thiocyanate and assessing its purity.[10]

Protocol:

-

Sample Preparation: Dissolve a sufficient amount of the synthesized KSCN-¹³C,¹⁵N in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer equipped with probes capable of detecting ¹³C and ¹⁵N nuclei.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The thiocyanate carbon should appear as a singlet in the range of 130-135 ppm.

-

¹⁵N NMR Acquisition: Acquire a proton-decoupled ¹⁵N NMR spectrum. The chemical shift of the thiocyanate nitrogen is sensitive to its environment.

-

Data Analysis: The presence of single, sharp peaks at the expected chemical shifts in the ¹³C and ¹⁵N spectra confirms the structure and high chemical purity of the product. The absence of signals corresponding to unlabeled species or impurities is indicative of high isotopic and chemical purity.[11][12]

Conclusion

The synthesis of Potassium Thiocyanate-¹³C,¹⁵N from labeled potassium cyanide and sulfur is a straightforward and high-yielding process. The isotopic and chemical purity of the final product can be reliably determined using mass spectrometry and NMR spectroscopy. This technical guide provides the necessary protocols and data for researchers to synthesize and characterize this important labeled compound for their specific research needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potassium thiocyanate | 333-20-0 [chemicalbook.com]

- 3. Potassium Thiocyanate: Properties, Uses & Safety Explained [vedantu.com]

- 4. Potassium Thiocyanate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 氰化钾-13C,15N 99 atom % 13C, 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 7. POTASSIUM CYANIDE | Eurisotop [eurisotop.com]

- 8. Isotope dilution studies: determination of carbon-13, nitrogen-15 and deuterium-enriched compounds using capillary gas chromatography-chemical reaction interface/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Commercially Available Potassium Thiocyanate-¹³C,¹⁵N for Researchers

This guide provides an in-depth overview of commercially available Potassium thiocyanate-¹³C,¹⁵N, a critical reagent for researchers, scientists, and drug development professionals. This isotopically labeled compound is an invaluable tool for a range of applications, including metabolic tracer studies, quantification of biological thiocyanate (B1210189) levels, and elucidation of biochemical pathways.

Commercially Available Potassium Thiocyanate-¹³C,¹⁵N: A Comparative Overview

For researchers sourcing Potassium thiocyanate-¹³C,¹⁵N (CAS Number: 143673-61-4), several reputable suppliers offer this compound with varying specifications. The following table summarizes key quantitative data from prominent vendors to facilitate easy comparison and procurement.

| Supplier | Catalog Number | Isotopic Enrichment | Chemical Purity | Available Quantities |

| Cambridge Isotope Laboratories, Inc. | CNLM-3952 | ¹³C, 99%; ¹⁵N, 98%[1][2] | ≥95%[1][2] | 0.5 g[1][2] |

| Sigma-Aldrich | 486140 | ¹³C, 99 atom %; ¹⁵N, 98 atom %[3][4] | Not specified | 500 mg[3] |

| MedChemExpress | HY-131465S | Not specified | Not specified | 5 mg, 10 mg[5] |

| LGC Standards | TRC-P698522 | Not specified | Not specified | 5 mg, 25 mg, 50 mg[6] |

| Santa Cruz Biotechnology | sc-223942 | Not specified | Not specified | Inquire for availability |

| Benchchem | B046533 | Not specified | High-purity | Inquire for availability[7] |

| Crescent Chemical Company | MS-486140-500MG | Not specified | Not specified | 500 mg[8] |

| Alfa Chemistry | Not specified | Not specified | Not specified | Inquire for availability[9] |

Experimental Protocol: Quantification of Thiocyanate in Biological Samples using Isotope Dilution GC-MS

The use of ¹³C,¹⁵N-labeled potassium thiocyanate as an internal standard allows for highly accurate and sensitive quantification of endogenous thiocyanate in biological matrices. The following is a detailed methodology adapted from a published protocol for the determination of thiocyanate in plasma/serum, urine, and saliva by gas chromatography-mass spectrometry (GC-MS).[5]

Reagents and Materials

-

Potassium thiocyanate-¹³C,¹⁵N (Internal Standard)

-

Potassium thiocyanate (for calibration standards)

-

Ultrapure water

-

Acetate (B1210297) buffer

-

Saturated sodium chloride solution

-

Derivatization solution: 2,3,4,5,6-pentafluorobenzylbromide (PFBBr) in dichloromethane

-

Helium (carrier gas)

-

Methane (B114726) (reagent gas for NCI)

-

4 ml screw cap vials

-

Microvials

-

Laboratory shaker

-

Centrifuge

-

Centrifugal vacuum concentrator

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Preparation of Solutions

-

Internal Standard (ISTD) Stock Solution: Accurately weigh 14.87 mg of KSCN (¹³C,¹⁵N) into a 100 ml volumetric flask and dissolve in ultrapure water. Fill the flask to the mark with ultrapure water.[5]

-

ISTD Working Solution: Pipette 4 ml of the ISTD stock solution into a 100 ml volumetric flask and dilute to the mark with ultrapure water. Store at 2-8 °C.[5]

-

Calibration Standard Stock Solution: A commercially available 0.1 M potassium thiocyanate solution can be used.

-

Calibration Standards: Prepare a series of spiking solutions by diluting the calibration standard stock solution with ultrapure water to cover the desired concentration range.

Sample Preparation

-

Thaw deep-frozen biological samples (plasma, serum, urine, or saliva) at room temperature and mix thoroughly.

-

Pipette 100 µl of plasma/serum or urine, or 20 µl of saliva into a 4 ml screw cap vial.[5]

-

Add the following reagents to the vial:

-

Seal the vial and mix the solution vigorously for 30 minutes on a laboratory shaker.[5]

-

Add 2 ml of toluene to the reaction mixture and shake for another 5 minutes.[5]

-

Centrifuge the sample at 2250 × g for 10 minutes at room temperature to separate the phases.[5]

-

Transfer 300 µl of the upper toluene phase into a microvial.[5]

-

Reduce the volume to 150–200 µl in a centrifugal vacuum concentrator at room temperature for approximately 5 minutes to remove residual dichloromethane.[5]

-

The sample is now ready for GC-MS analysis.

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer operating in negative chemical ionization (NCI) mode.[5]

-

Gas Chromatography Parameters:

-

Column: Rxi-5 ms (B15284909) (or equivalent), 25 m length, 0.25 mm inner diameter, 0.25 μm film thickness.[5]

-

Injector Temperature: 220 °C.[5]

-

Oven Temperature Program: Initial temperature 50 °C, ramp at 70 °C/min to 270 °C, hold for 3 minutes.[5]

-

Carrier Gas: Helium at a constant flow rate of 1 ml/min.[5]

-

Injection Volume: 1 µl with a 1:20 split ratio.[5]

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Negative Chemical Ionization (NCI) using methane as the reagent gas.[5]

-

Data Acquisition: Monitor the specific ions corresponding to the derivatized endogenous thiocyanate and the ¹³C,¹⁵N-labeled internal standard.

-

Workflow for Thiocyanate Quantification

The following diagram illustrates the experimental workflow for the quantification of thiocyanate in biological samples using an isotopically labeled internal standard.

References

- 1. Determination of cyanide and thiocyanate in biological fluids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. escholarship.org [escholarship.org]

- 5. series.publisso.de [series.publisso.de]

- 6. openprairie.sdstate.edu [openprairie.sdstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous determination of cyanide and thiocyanate in plasma by chemical ionization gas chromatography mass-spectrometry (CI-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Potassium Thiocyanate-¹³C,¹⁵N for Researchers and Drug Development Professionals

CAS Number: 143673-61-4[1][2][3][4][5][6]

This technical guide provides an in-depth overview of Potassium thiocyanate-¹³C,¹⁵N, a dual-labeled stable isotope compound invaluable for advanced research in metabolism, drug development, and clinical mass spectrometry. This document outlines its core applications, presents detailed experimental protocols, and visualizes key metabolic pathways.

Core Properties and Applications

Potassium thiocyanate-¹³C,¹⁵N is a salt form of the thiocyanate (B1210189) anion, isotopically enriched with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). This dual labeling allows for precise tracking and quantification of thiocyanate and its metabolic products in complex biological systems.[1][7] Its primary applications include:

-

Metabolic Flux Analysis: Tracing the metabolic fate of the thiocyanate ion (SCN⁻) in various biological systems.[2]

-

Quantitative Analysis: Serving as an internal standard for accurate quantification of unlabeled thiocyanate in biological samples using isotope dilution mass spectrometry.[5][8]

-

NMR Spectroscopy: Elucidating molecular structures and dynamics due to the distinct signals from the ¹³C and ¹⁵N nuclei.[7]

-

Drug Development: Investigating the metabolism of thiocyanate-containing drug candidates and their interactions with biological systems.

-

Clinical Mass Spectrometry: Use as a standard in the analysis of thiocyanates in clinical research and diagnostics.[1][6]

Quantitative Data Summary

The physicochemical properties of Potassium thiocyanate-¹³C,¹⁵N are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 143673-61-4 | [1][2][3][4][5][6] |

| Molecular Formula | K¹³C¹⁵NS | [2][3] |

| Molecular Weight | 99.17 g/mol | [1][3][4][6] |

| ¹³C Isotopic Purity | ≥99% | [1][4] |

| ¹⁵N Isotopic Purity | ≥98% | [1][4] |

| Appearance | Solid | [1] |

| Melting Point | 173 °C (decomposes) | [2][4] |

| Solubility | Soluble in water | |

| Storage | Room temperature, away from light and moisture | [1][6] |

Signaling and Metabolic Pathways

A key metabolic pathway involving thiocyanate is its enzymatic conversion by peroxidases, such as myeloperoxidase (MPO), particularly under inflammatory conditions. This pathway is significant in host defense and can influence the oxidative environment.

Myeloperoxidase-Mediated Thiocyanate Oxidation

The following diagram illustrates the enzymatic conversion of thiocyanate by myeloperoxidase.

Caption: Enzymatic cycle of myeloperoxidase converting thiocyanate to hypothiocyanous acid.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Potassium thiocyanate-¹³C,¹⁵N.

Protocol 1: Stable Isotope Tracing in Adherent Cell Culture

Objective: To trace the metabolic fate of thiocyanate in a mammalian cell line.

Materials:

-

Potassium thiocyanate-¹³C,¹⁵N

-

Adherent mammalian cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

6-well cell culture plates

-

Methanol, HPLC grade, pre-chilled to -80°C

-

Water, HPLC grade

-

Chloroform (B151607), HPLC grade

-

Centrifuge tubes

-

Liquid nitrogen

-

LC-MS/MS system

Methodology:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of labeling. Culture overnight in a humidified incubator at 37°C and 5% CO₂.

-

Labeling Medium Preparation: Prepare the labeling medium by dissolving Potassium thiocyanate-¹³C,¹⁵N in the complete cell culture medium to the desired final concentration (e.g., 100 µM).

-

Isotope Labeling:

-

Aspirate the existing medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed labeling medium containing Potassium thiocyanate-¹³C,¹⁵N to the cells.

-

Incubate for a time course (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamic incorporation of the labeled thiocyanate into various metabolites.

-

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS.

-

Quench metabolism by adding 1 mL of pre-chilled (-80°C) 80% methanol.

-

Scrape the cells and transfer the cell suspension to a pre-chilled centrifuge tube.

-

Add 500 µL of ice-cold water and 500 µL of ice-cold chloroform to the tube.

-

Vortex vigorously for 10 minutes at 4°C.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the polar and non-polar phases.

-

-

Sample Analysis:

-

Carefully collect the upper aqueous phase (polar metabolites) into a new tube.

-

Dry the aqueous phase under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

-

Analyze the samples to identify and quantify ¹³C and ¹⁵N-labeled metabolites derived from the thiocyanate tracer.

-

Protocol 2: Quantitative Analysis by Isotope Dilution GC-MS

Objective: To accurately quantify the concentration of endogenous thiocyanate in a biological sample (e.g., plasma).

Materials:

-

Potassium thiocyanate-¹³C,¹⁵N (as internal standard)

-

Plasma sample

-

Pentafluorobenzyl bromide (PFB-Br) derivatizing agent

-

Tetrabutylammonium (B224687) sulfate (B86663) (phase-transfer catalyst)

-

Ethyl acetate, GC grade

-

Sodium hydroxide (B78521) (NaOH), 10 mM

-

GC-MS system with a chemical ionization source

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add a known amount of Potassium thiocyanate-¹³C,¹⁵N internal standard solution.

-

Add 200 µL of a solution containing tetrabutylammonium sulfate and PFB-Br in ethyl acetate.

-

Vortex the mixture for 5 minutes to facilitate the derivatization and extraction of thiocyanate into the organic phase.

-

Centrifuge at 2,000 x g for 5 minutes to separate the layers.

-

-

GC-MS Analysis:

-

Transfer the upper organic layer (ethyl acetate) to a GC-MS autosampler vial.

-

Inject an aliquot of the sample into the GC-MS system.

-

Use a suitable GC temperature program to separate the derivatized thiocyanate.

-

Operate the mass spectrometer in negative chemical ionization mode and monitor the characteristic ions for both the unlabeled (endogenous) and the ¹³C,¹⁵N-labeled derivatized thiocyanate.

-

-

Quantification:

-

Calculate the ratio of the peak area of the endogenous thiocyanate to the peak area of the ¹³C,¹⁵N-labeled internal standard.

-

Determine the concentration of the endogenous thiocyanate in the original sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled thiocyanate and a fixed concentration of the internal standard.

-

Protocol 3: NMR Sample Preparation and Analysis

Objective: To characterize Potassium thiocyanate-¹³C,¹⁵N and its interactions with other molecules using NMR spectroscopy.

Materials:

-

Potassium thiocyanate-¹³C,¹⁵N

-

Deuterated solvent (e.g., D₂O)

-

NMR tubes (5 mm)

-

NMR spectrometer

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of Potassium thiocyanate-¹³C,¹⁵N in the appropriate deuterated solvent to achieve the desired concentration (typically 1-10 mM for ¹³C NMR).[9]

-

Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[10]

-

Cap the NMR tube securely.

-

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled experiment is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Acquire a one-dimensional ¹⁵N NMR spectrum.

-

If studying interactions, acquire spectra of the molecule of interest with and without the addition of Potassium thiocyanate-¹³C,¹⁵N to observe changes in chemical shifts, which can indicate binding or chemical reactions.

-

-

Data Analysis:

-

Process the NMR data (Fourier transformation, phase correction, and baseline correction).

-

Analyze the chemical shifts and coupling constants to confirm the structure and isotopic labeling of the compound and to study its interactions. The ¹³C chemical shift for the thiocyanate carbon is expected to be around 133 ppm.

-

Conclusion

Potassium thiocyanate-¹³C,¹⁵N is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its dual isotopic labels enable precise and sensitive tracking and quantification in a variety of experimental settings. The protocols and information provided in this guide serve as a comprehensive resource for the effective application of this valuable research compound.

References

- 1. The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease | MDPI [mdpi.com]

- 2. The role of the myeloperoxidase-derived oxidant hypothiocyanous acid (HOSCN) in the induction of mitochondrial dysfunction in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

In-Depth Technical Guide to the Molecular Weight of Potassium Thiocyanate-¹³C,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of isotopically labeled Potassium Thiocyanate (B1210189) (KSCN), specifically Potassium thiocyanate-¹³C,¹⁵N. This compound is a crucial tool in metabolic research, serving as a tracer to elucidate biosynthetic pathways and as an internal standard for quantitative analysis.[1]

Molecular Weight Determination

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For isotopically labeled compounds, the masses of the specific isotopes must be used for accurate calculation. The molecular formula for Potassium thiocyanate-¹³C,¹⁵N is K¹³C¹⁵NS.

Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated by summing the atomic masses of the most abundant isotope of potassium, the specific stable isotopes of carbon and nitrogen, and the average atomic mass of sulfur.

| Element/Isotope | Symbol | Atomic Mass (u) |

| Potassium | K | 39.0983 |

| Carbon-13 | ¹³C | 13.003354835 |

| Nitrogen-15 | ¹⁵N | 15.000108898 |

| Sulfur | S | 32.066 |

| Total Molecular Weight | K¹³C¹⁵NS | ~99.17 |

Note: The calculated molecular weight is approximately 99.1678 u, which is commonly rounded to 99.17 g/mol for practical applications.[2][3][4]

Experimentally Determined Molecular Weight

The molecular weight of Potassium thiocyanate-¹³C,¹⁵N is typically confirmed using high-resolution mass spectrometry. This technique provides a highly accurate mass-to-charge ratio, which can be used to verify the isotopic enrichment and confirm the molecular weight.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

This protocol outlines a general procedure for the verification of the molecular weight of Potassium thiocyanate-¹³C,¹⁵N using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To accurately determine the molecular mass of Potassium thiocyanate-¹³C,¹⁵N and confirm its isotopic composition.

Materials:

-

Potassium thiocyanate-¹³C,¹⁵N sample

-

LC-MS grade water

-

LC-MS grade methanol

-

A high-resolution mass spectrometer (e.g., Orbitrap or TOF)

-

A suitable liquid chromatography system

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Potassium thiocyanate-¹³C,¹⁵N in LC-MS grade water at a concentration of 1 mg/mL.

-

From the stock solution, prepare a working solution of 1 µg/mL by diluting with an appropriate mixture of LC-MS grade water and methanol.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: A reversed-phase C18 column is suitable for separating the thiocyanate anion.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A suitable gradient to elute the thiocyanate anion.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Mass Analyzer: Set to a high-resolution mode.

-

Scan Range: m/z 50-200.

-

Data Acquisition: Acquire data in full scan mode to observe the parent ion.

-

-

Data Analysis:

-

Extract the mass spectrum for the peak corresponding to the thiocyanate anion ([¹³C¹⁵NS]⁻).

-

Determine the accurate mass of the most abundant isotopic peak. The expected m/z for the [¹³C¹⁵NS]⁻ ion will be approximately 60.96.

-

Analyze the isotopic pattern to confirm the enrichment of ¹³C and ¹⁵N.

-

Signaling Pathways and Experimental Workflows

Potassium thiocyanate-¹³C,¹⁵N is instrumental in tracer studies for tracking metabolic pathways. For instance, it can be used to follow the conversion of thiocyanate to other molecules within a biological system.[5]

Below is a diagram illustrating a general experimental workflow for a stable isotope labeling study using Potassium thiocyanate-¹³C,¹⁵N.

Caption: Workflow for a stable isotope labeling experiment.

This workflow demonstrates the process from preparing the biological system and the labeled compound to the final analysis and interpretation of the metabolic pathways. The use of Potassium thiocyanate-¹³C,¹⁵N allows for precise tracking of the thiocyanate ion's fate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Potassium thiocyanate (¹³C, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Potassium thiocyanate-13C,15N 98 atom % 15N, 99 atom % 13C | 143673-61-4 [sigmaaldrich.com]

- 5. This compound | Isotope-Labeled Reagent [benchchem.com]

Safety and handling precautions for Potassium thiocyanate-13C,15N.

An In-depth Technical Guide to the Safety and Handling of Potassium Thiocyanate-¹³C,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Potassium thiocyanate-¹³C,¹⁵N, a stable isotope-labeled compound used in research and development. Given its chemical properties, understanding the appropriate safety precautions is critical for all personnel handling this substance. This document outlines the known hazards, exposure controls, and handling procedures to ensure a safe laboratory environment.

Hazard Identification and Classification

Potassium thiocyanate-¹³C,¹⁵N is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[1] A primary and severe hazard is the liberation of highly toxic hydrogen cyanide gas upon contact with acids.[2][3][4]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H312: Harmful in contact with skin.

-

H318: Causes serious eye damage.[5]

-

H332: Harmful if inhaled.

-

H412: Harmful to aquatic life with long lasting effects.[6]

Precautionary Statements:

-

P261: Avoid breathing dust.[6]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Data Presentation

The following tables summarize the key quantitative data for Potassium Thiocyanate (B1210189). Note that the isotopic labeling with ¹³C and ¹⁵N does not significantly alter the chemical properties compared to the unlabeled compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | K¹³C¹⁵NS | [2] |

| Molecular Weight | 99.17 g/mol | [1] |

| Appearance | Colorless to white crystalline solid | [7][8] |

| Melting Point | 170-179 °C (338-354.2 °F) | [1][2] |

| Boiling Point | 500 °C (932 °F) (decomposes) | [2][7] |

| Density | 1.886 g/cm³ | [2][7] |

| pH | 5.3-8.7 (5% aqueous solution) | [1][2] |

| Vapor Pressure | <1 hPa @ 20 °C | [1][2] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 854 mg/kg | [1][2][9] |

| LD50 | Mouse | Oral | 594 mg/kg | [2] |

| LD50 | Rat | Dermal | >2000 mg/kg | [1][5] |

| TDLo | Human | Oral | 428 mg/kg | [2] |

| LDLo | Human | Oral | 80 mg/kg | [2] |

Table 3: Solubility Data

| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) | Source(s) |

| Water | 177 | 0 | [8][10] |

| Water | 217 | 20 | [7][8][10] |

| Acetone | 20.75 | 22 | [10] |

| Ethanol | 20.75 | 22 | [10] |

| Acetonitrile | 11.31 | 18 | [10] |

| Dimethylformamide | 18.2 | 25 | [10] |

| Pyridine | 6.15 | 20 | [10] |

Experimental Protocols & Handling

Engineering Controls

-

Work with Potassium thiocyanate-¹³C,¹⁵N should be conducted in a well-ventilated area.[3]

-

A certified chemical fume hood is required for all procedures that may generate dust or aerosols.[2]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn to prevent skin contact.[8] A lab coat or other protective clothing is mandatory to cover exposed skin.[2][8]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA-approved respirator should be used.[2] A particulate filter (type P2) is recommended when dusts are generated.

General Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any incompatible materials, especially acids.[3]

-

Weighing and Transfer: Conduct weighing and transfers of the solid material within a chemical fume hood to minimize dust generation and inhalation.[2] Use non-sparking tools.

-

Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing. Dissolution in water is endothermic and will cause cooling.[8]

-

Reaction: If used in a reaction, maintain the vessel in a well-ventilated area. Be mindful of reaction conditions and potential for hazardous byproduct formation.

-

Post-Handling: Thoroughly wash hands and any exposed skin after handling.[6] Decontaminate all equipment and the work surface.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

The material is sensitive to moisture, light, and air; store accordingly.[2][9]

-

Crucially, store separately from acids and strong oxidizing agents.[2][3]

Disposal

-

Dispose of waste containing potassium thiocyanate as hazardous waste.[3]

-

Do not allow the material to enter drains or the environment.[6]

-

All disposal must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]

Visualizations

Caption: Hierarchy of safety controls for handling Potassium thiocyanate-¹³C,¹⁵N.

Caption: General experimental workflow for Potassium thiocyanate-¹³C,¹⁵N.

References

- 1. fishersci.com [fishersci.com]

- 2. westliberty.edu [westliberty.edu]

- 3. benchchem.com [benchchem.com]

- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 5. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 6. POTASSIUM THIOCYANATE - Ataman Kimya [atamanchemicals.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Potassium thiocyanate CAS#: 333-20-0 [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. potassium thiocyanate [chemister.ru]

An In-depth Technical Guide to 13C and 15N Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) has become an indispensable tool in modern biological and chemical research. These non-radioactive isotopes enable the precise tracking and quantification of molecules and their metabolic products within complex biological systems. By replacing naturally abundant Carbon-12 (¹²C) and Nitrogen-14 (¹⁴N) with their heavier, stable counterparts, researchers can distinguish and trace compounds using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][2] This guide provides a comprehensive overview of the core principles, experimental methodologies, and key applications of ¹³C and ¹⁵N isotopic labeling.

Core Principles of ¹³C and ¹⁵N Isotopic Labeling

Stable isotopes are naturally occurring, non-radioactive forms of elements that possess extra neutrons, giving them a greater mass than the more common isotope.[3] The low natural abundance of ¹³C (~1.1%) and ¹⁵N (~0.37%) allows for a clear and distinguishable mass difference between labeled and unlabeled molecules in mass spectrometry, resulting in minimal background interference and a high signal-to-noise ratio.[][4] A key advantage of using these stable isotopes is their safety; they are non-toxic to biological systems, making them suitable for in vivo experiments without the concerns associated with radioactive isotopes.[][3]

The choice between ¹³C and ¹⁵N labeling is primarily dictated by the specific research question and the analytical technique to be employed.[4]

-

¹³C Labeling: Due to the central role of carbon in the backbone of most biological molecules, ¹³C labeling is extensively used in metabolic flux analysis to trace the path of carbon atoms through various metabolic pathways.[][5] In quantitative proteomics, the larger mass shifts achievable with multiple ¹³C labels (e.g., +6 Da for ¹³C₆-Arginine) provide excellent separation from unlabeled peptides in mass spectra, enhancing quantification accuracy.[4]

-

¹⁵N Labeling: Nitrogen-15 is crucial for protein studies, particularly using NMR. While the most common nitrogen isotope, ¹⁴N, has a quadrupole moment that leads to broad NMR signals, the fractional nuclear spin of ¹⁵N (spin 1/2) results in narrower line widths, which are essential for high-resolution structural analysis.[6] The ¹H-¹⁵N HSQC spectrum is often referred to as a protein's "fingerprint," providing a unique signal for each amino acid residue.[] In mass spectrometry, the lower natural abundance of ¹⁵N can provide a cleaner background compared to ¹³C.[4]

Key Applications

The versatility of ¹³C and ¹⁵N isotopic labeling has led to their widespread adoption in several key areas of research, including metabolic flux analysis, quantitative proteomics, and protein structure determination.

Metabolic Flux Analysis (MFA) with ¹³C

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[5][7][8] By introducing a ¹³C-labeled substrate (e.g., glucose, glutamine) into a biological system, researchers can track the incorporation and distribution of the ¹³C atoms into downstream metabolites.[5][8] The resulting labeling patterns, measured by MS or NMR, provide a detailed map of metabolic activity.[5][7] This approach is considered the gold standard for quantifying cellular metabolic fluxes.[5]

| Parameter | Description | Typical Values/Units | Analytical Technique |

| Relative Flux | The flux through a specific reaction relative to a reference flux (e.g., glucose uptake rate). | Normalized units (e.g., % of uptake) | GC-MS, LC-MS/MS |

| Absolute Flux | The absolute rate of a metabolic reaction. | mmol/gDW/h or similar | GC-MS, LC-MS/MS |

| Mass Isotopomer Distribution (MID) | The fractional abundance of all possible mass isotopomers of a metabolite. | Mol % | GC-MS, LC-MS/MS |

| ¹³C Enrichment | The percentage of a specific metabolite pool that is labeled with ¹³C. | Atom % Excess | GC-MS, NMR |

Table 1: Example of Relative Metabolic Flux Data from a ¹³C-MFA Experiment. The values presented are for illustrative purposes and represent the percentage of carbon flux through key pathways relative to glucose uptake.

| Metabolic Pathway | Relative Flux (%) |

| Glycolysis (Glucose -> Pyruvate) | 85 |

| Pentose Phosphate Pathway (Oxidative) | 10 |

| TCA Cycle (Pyruvate -> CO₂) | 70 |

| Anaplerosis (Pyruvate -> Oxaloacetate) | 15 |

-

Experimental Design: Define the metabolic network of interest and select an appropriate ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose) that will yield informative labeling patterns for the target pathways.[2]

-

Tracer Experiment: Culture cells in a defined medium containing the ¹³C-labeled substrate. The experiment should be conducted until the cells reach a metabolic and isotopic steady state.[5]

-

Metabolite Quenching and Extraction: Rapidly quench metabolic activity, typically using cold methanol (B129727) or other solvent mixtures, to prevent further enzymatic reactions. Extract metabolites from the cells.

-

Sample Preparation for Analysis: For GC-MS analysis, metabolites are often derivatized to increase their volatility.[2]

-

Isotopic Labeling Measurement: Analyze the prepared samples using GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites, such as amino acids derived from cellular proteins or intracellular intermediates.[2][9]

-

Flux Estimation: Use specialized software to fit the experimentally measured mass isotopomer distributions to a metabolic model. This computational step estimates the intracellular fluxes that best explain the observed labeling patterns.[2]

-

Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.[9]

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy for accurate protein quantification.[2] It enables the comparison of protein abundance between different cell populations under various conditions.[2] The core principle involves growing two or more cell populations in media that are identical except for the isotopic form of specific essential amino acids (typically lysine (B10760008) and arginine).[2] One population is grown in "light" medium containing the natural amino acids, while the other is grown in "heavy" medium containing ¹³C and/or ¹⁵N-labeled amino acids.[2]

After experimental treatment, the cell lysates are combined, and the proteins are digested. The resulting peptides are then analyzed by LC-MS/MS. Since chemically identical "light" and "heavy" peptides co-elute, their relative abundance can be accurately determined from the ratio of their mass spectrometric signal intensities.

Table 2: Commonly Used Labeled Amino Acids in SILAC and Their Mass Shifts.

| Labeled Amino Acid | Isotopic Composition | Mass Shift (Da) |

| L-Lysine | ¹³C₆ | +6 |

| L-Arginine | ¹³C₆ | +6 |

| L-Lysine | ¹³C₆, ¹⁵N₂ | +8 |

| L-Arginine | ¹³C₆, ¹⁵N₄ | +10 |

-

Cell Culture and Labeling:

-

Select two populations of the same cell line.

-

Culture one population in "light" SILAC medium containing natural lysine and arginine.

-

Culture the second population in "heavy" SILAC medium containing, for example, ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine.

-

Ensure cells undergo at least five to six doublings to achieve complete (>97%) incorporation of the labeled amino acids.[2] This can be verified by a preliminary mass spectrometry analysis.[2]

-

-

Experimental Treatment: Apply the desired experimental treatment (e.g., drug administration) to one cell population while keeping the other as a control.[2]

-

Cell Lysis and Protein Extraction: Harvest both cell populations, lyse them using a suitable buffer, and extract the proteins.[2] Determine the protein concentration for each lysate.[2]

-

Sample Mixing and Digestion: Mix equal amounts of protein from the "light" and "heavy" cell lysates.[2] Digest the combined protein mixture with trypsin, which cleaves C-terminal to lysine and arginine residues, ensuring most resulting peptides contain a labeled amino acid.[2]

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis and Quantification: Use specialized software to identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs. These ratios reflect the relative abundance of the corresponding proteins in the two samples.

Protein Structure and Dynamics by NMR Spectroscopy

Isotopic labeling is indispensable for determining the three-dimensional structure and dynamics of proteins using NMR spectroscopy.[10] For proteins larger than ~15 kDa, spectral overlap in simple proton NMR spectra becomes a significant issue. By labeling proteins with ¹⁵N and/or ¹³C, it is possible to perform multidimensional heteronuclear NMR experiments that resolve individual atomic resonances.

-

¹⁵N Labeling: This is the most common and cost-effective labeling scheme for protein NMR.[11] It allows for the acquisition of the ¹H-¹⁵N HSQC spectrum, which provides one peak for each backbone and sidechain N-H group, serving as a unique fingerprint of the protein's folded state.[][11]

-

¹³C and ¹⁵N Dual Labeling: For de novo structure determination, dual labeling with both ¹³C and ¹⁵N is typically required.[2] This enables a suite of triple-resonance experiments (e.g., HNCACB, HN(CO)CACB) that are used to link sequential amino acid residues along the protein backbone, a critical step in resonance assignment.[12]

Table 3: Key Quantitative Data Derived from NMR Experiments for Protein Structure Determination.

| NMR-Derived Data | Information Provided | Labeling Requirement |

| Chemical Shifts | Local secondary structure and torsion angles. | ¹⁵N, ¹³C |

| Nuclear Overhauser Effects (NOEs) | Through-space distances between protons (< 5 Å). | ¹⁵N, ¹³C |

| Scalar Couplings (J-couplings) | Through-bond connectivity and dihedral angles. | ¹⁵N, ¹³C |

| Residual Dipolar Couplings (RDCs) | Orientation of specific bond vectors relative to the magnetic field. | ¹⁵N |

-

Gene Cloning and Transformation: Clone the gene of interest into a suitable bacterial expression vector and transform it into an E. coli expression strain (e.g., BL21(DE3)).[4]

-

Cell Growth and Protein Expression:

-

Grow a starter culture in a rich medium (e.g., LB).

-

Use the starter culture to inoculate a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl and the sole carbon source is [U-¹³C]-glucose.[13]

-

Grow the cells to a suitable optical density (e.g., OD₆₀₀ of 0.6-0.8).

-

Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Continue to grow the culture for several hours to allow for protein production.

-

-

Cell Harvesting and Lysis: Harvest the cells by centrifugation and lyse them to release the cellular contents, including the labeled protein.

-

Protein Purification: Purify the labeled protein to homogeneity using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).[4]

-

NMR Sample Preparation: Concentrate the purified protein to a suitable concentration (typically 0.1 - 1 mM) and exchange it into an appropriate NMR buffer.[2]

-

NMR Data Acquisition: Acquire a series of multidimensional NMR spectra (e.g., ¹H-¹⁵N HSQC, triple-resonance experiments, NOESY).[2]

-

Data Processing and Structure Calculation: Process the NMR data and use the derived structural restraints (NOEs, dihedral angles, etc.) to calculate and refine the three-dimensional structure of the protein.

Applications in Drug Development

Stable isotope labeling is a crucial technique throughout the drug development pipeline, from target identification to clinical trials.[3][14][15]

-

Target Engagement and Mechanism of Action: ¹³C-MFA can reveal how a drug candidate alters cellular metabolism, providing insights into its mechanism of action and potential off-target effects.[9] SILAC-based proteomics can identify changes in protein expression or post-translational modifications upon drug treatment, helping to validate drug targets.

-

Pharmacokinetics (ADME): Labeled compounds are used in absorption, distribution, metabolism, and excretion (ADME) studies to trace the fate of a drug and its metabolites in the body.[16][17] This is critical for understanding a drug's bioavailability, half-life, and potential for toxicity.[16][17]

-

Clinical Trials: Stable isotope tracers are used in clinical studies to non-invasively probe metabolic pathways in patients, assess disease progression, and monitor therapeutic response.[3] For instance, ¹³C-labeled breath tests can be used to measure the activity of specific enzymes.

Conclusion

¹³C and ¹⁵N isotopic labeling techniques are powerful and versatile tools that provide an unparalleled level of detail into the complex and dynamic processes of biological systems. From elucidating metabolic pathways and quantifying proteome-wide changes to determining the high-resolution structures of proteins, these methods are fundamental to modern biochemical and pharmaceutical research.[2][18] As analytical technologies continue to advance, the applications of stable isotope labeling will undoubtedly expand, further enhancing our understanding of biology and accelerating the development of new therapeutics.[18]

References

- 2. benchchem.com [benchchem.com]

- 3. metsol.com [metsol.com]

- 4. benchchem.com [benchchem.com]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. biophysics - Why is nitrogen isotopic labelling required for protein NMR? - Biology Stack Exchange [biology.stackexchange.com]

- 7. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 8. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 11. protein-nmr.org.uk [protein-nmr.org.uk]

- 12. protein-nmr.org.uk [protein-nmr.org.uk]

- 13. alexotech.com [alexotech.com]

- 14. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 15. Future of Stable Isotope Labeling Services | Adesis [adesisinc.com]

- 16. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chempep.com [chempep.com]

The Precision of Two: A Technical Guide to Doubly Labeled Compounds in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of metabolic research, understanding the dynamic flow of molecules through complex biological pathways is paramount. Doubly labeled compounds, molecules in which two atoms are replaced with their stable isotopes, have emerged as a powerful tool for elucidating metabolic fluxes and kinetics with high precision.[1] This technical guide provides an in-depth exploration of the core applications of doubly labeled compounds in metabolic studies, with a focus on measuring energy expenditure, glucose turnover, and muscle protein synthesis. It offers detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to empower researchers in their quest to unravel the complexities of metabolism.

Stable isotope labeling is a foundational technique in metabolomics, enabling researchers to trace the fate of metabolites within a biological system.[1] By introducing molecules enriched with stable isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), the journey of these labeled compounds through various biochemical reactions can be meticulously tracked.[1][2] The non-radioactive nature of these isotopes makes them safe for human studies and allows for the precise quantification of metabolic rates.[1][3]

Core Applications of Doubly Labeled Compounds

The versatility of doubly labeled compounds allows for their application in a wide range of metabolic studies. This guide will focus on three key areas where this technology has proven to be transformative:

-

Total Energy Expenditure (TEE) Measurement: The Doubly Labeled Water (DLW) method is the gold standard for measuring TEE in free-living conditions.[4][5]

-

Glucose Turnover and Flux Analysis: Doubly labeled glucose tracers are instrumental in quantifying whole-body glucose production, utilization, and recycling.[6][7]

-

Muscle Protein Synthesis (MPS) Rate Determination: The use of doubly labeled amino acids allows for the accurate measurement of the rate of muscle protein synthesis, a key indicator of muscle health and response to stimuli.

Measuring Total Energy Expenditure with the Doubly Labeled Water (DLW) Method

The DLW method provides a non-invasive and highly accurate assessment of TEE over a period of days to weeks, making it ideal for clinical trials and nutritional research.[4][8]

Principle

The method is based on the differential elimination of two stable isotopes, Deuterium (²H) and Oxygen-18 (¹⁸O), from the body's water pool.[4] After administering a dose of doubly labeled water (²H₂¹⁸O), the ²H is eliminated from the body primarily as water, while ¹⁸O is eliminated as both water and carbon dioxide (CO₂).[4] The difference in the elimination rates of the two isotopes is proportional to the rate of CO₂ production, which can then be used to calculate TEE.[4]

Experimental Workflow

The general workflow for a DLW study involves several key steps, from participant enrollment to data analysis.

Detailed Experimental Protocol

-

Participant Preparation: Participants should maintain their typical diet and activity levels. A baseline urine or saliva sample is collected to determine natural isotope abundances.[9]

-

Dosing: A single oral dose of doubly labeled water is administered. The amount is calculated based on the participant's body weight.[9]

-

Sample Collection: Post-dose samples (urine or saliva) are collected at predetermined time points. A common protocol involves collecting samples on day 1 and day 14 to determine the isotope elimination rates.[9]

-

Sample Analysis: The isotopic enrichment of ²H and ¹⁸O in the collected samples is measured using Isotope Ratio Mass Spectrometry (IRMS).

-

Data Calculation:

-

The elimination rates of ²H (kH) and ¹⁸O (kO) are calculated from the decline in isotopic enrichment over time.

-

The rate of CO₂ production (rCO₂) is calculated using the following equation: rCO₂ = (N/2.078) * (1.01kO - 1.04kH) - 0.0246rGF* where N is the total body water pool size.

-

Total Energy Expenditure (TEE) is then calculated from rCO₂ using the Weir equation, which requires knowledge of the respiratory quotient (RQ).

-

Quantitative Data Summary

The DLW method has been validated across a wide range of populations and conditions.

| Parameter | Value | Population | Reference |

| Precision | 2-8% coefficient of variation | General population | [10] |

| Accuracy vs. Indirect Calorimetry | -2.5 ± 5.8% | Lean and obese subjects | [10] |

| Typical Adult Dose | 0.15 g H₂¹⁸O/kg & 0.06 g ²H₂O/kg | Adults | [9] |

| Observation Period | 1-3 weeks | General population | [4][11] |

Quantifying Glucose Turnover

Doubly labeled glucose tracers are essential for accurately measuring the dynamics of glucose metabolism, including the rates of appearance (Ra) and disappearance (Rd) of glucose from the plasma.[6][7]

Principle

The principle of isotope dilution is employed. A known amount of a doubly labeled glucose tracer (e.g., [6,6-²H₂]glucose) is infused intravenously. By measuring the extent to which the tracer is diluted by endogenous, unlabeled glucose, the rate of endogenous glucose production can be calculated.[7] Using a second tracer (e.g., [1-¹³C]glucose) administered orally allows for the simultaneous measurement of the rate of appearance of ingested glucose.[12]

Signaling Pathway and Tracer Fate

The infused doubly labeled glucose tracer mixes with the body's glucose pool and is utilized by various tissues through glycolysis and the TCA cycle.

Detailed Experimental Protocol (Primed-Constant Infusion)

-

Subject Preparation: Subjects are typically studied after an overnight fast to achieve a metabolic steady state.

-

Catheter Placement: Two intravenous catheters are placed, one for tracer infusion and one for blood sampling.

-

Priming Dose: A bolus injection of the doubly labeled glucose tracer is administered to rapidly achieve isotopic equilibrium in the plasma.[6]

-

Constant Infusion: A continuous infusion of the tracer is maintained at a constant rate.[6]

-

Blood Sampling: Blood samples are collected at regular intervals before and during the infusion to measure plasma glucose concentration and isotopic enrichment.[6]

-

Sample Analysis: Plasma is separated, and glucose is isolated. The isotopic enrichment of glucose is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Calculation: At steady state, the rate of appearance of glucose (Ra) is calculated using the Steele equation: Ra = F / E where F is the tracer infusion rate and E is the plasma glucose isotopic enrichment at steady state.

Quantitative Data Summary

Glucose turnover rates can vary significantly depending on the metabolic state of the individual.

| Condition | Glucose Turnover Rate (mg/kg/min) | Subject Group | Reference |

| Basal (Postabsorptive) | 2.42 ± 0.11 | Healthy volunteers | [13][14] |

| Euglycemic-Hyperinsulinemic Clamp | 9-10 | Healthy volunteers | [13][14] |

| Healthy Volunteers (Fasted) | ~2.0 - 2.5 | Healthy Adults | [6] |

Measuring Muscle Protein Synthesis (MPS)

Doubly labeled amino acids are used to directly measure the rate of incorporation of amino acids into muscle protein, providing a dynamic measure of muscle protein synthesis.

Principle

A doubly labeled amino acid tracer (e.g., L-[ring-²H₅]phenylalanine and L-[1-¹³C]leucine) is administered, either intravenously or orally as part of a protein meal. By measuring the enrichment of the labeled amino acid in the muscle protein over time, the fractional synthetic rate (FSR) of muscle protein can be calculated.

Experimental Workflow

The measurement of MPS involves a series of carefully timed procedures to capture the dynamic process of protein synthesis.

Detailed Experimental Protocol (Intravenous Infusion)

-

Subject Preparation: Subjects are typically studied in a post-absorptive state.

-

Tracer Infusion: A primed-continuous intravenous infusion of a doubly labeled amino acid (e.g., L-[ring-²H₅]phenylalanine) is initiated.[15]

-

Muscle Biopsies: Muscle tissue samples are obtained (e.g., from the vastus lateralis) at the beginning and end of the study period.

-

Blood Sampling: Blood samples are collected periodically to determine the isotopic enrichment of the precursor amino acid pool in the plasma.[15]

-

Sample Processing: Muscle tissue is processed to isolate different protein fractions (e.g., myofibrillar, sarcoplasmic). The proteins are hydrolyzed into their constituent amino acids.

-

Sample Analysis: The isotopic enrichment of the tracer amino acid in both the muscle protein hydrolysates and the plasma is measured using GC-MS or LC-MS.

-

Data Calculation: The fractional synthetic rate (FSR) of muscle protein is calculated using the formula: FSR (%/h) = (E_p₂ - E_p₁) / (E_precursor * t) * 100 where E_p₁ and E_p₂ are the enrichments of the tracer in muscle protein at two time points, E_precursor is the average enrichment of the precursor amino acid pool, and t is the time between biopsies.

Quantitative Data Summary

Muscle protein synthesis rates are sensitive to nutritional and physiological stimuli.

| Condition | Myofibrillar Protein FSR (%/h) | Subject Group | Reference |

| Basal (Post-absorptive) | ~0.02-0.04 | Healthy young adults | [15] |

| Post-prandial (Amino Acid Infusion) | ~0.06-0.10 | Healthy young adults | [15] |

| Post-absorptive | 0.0568 ± 0.0338 | Older individuals | [16] |

| Post-prandial (3.6g EAA) | Increase of 0.058 | Older individuals | [16] |

Conclusion

Doubly labeled compounds are indispensable tools in modern metabolic research, offering unparalleled precision in the quantification of dynamic physiological processes. The applications detailed in this guide—measuring total energy expenditure, glucose turnover, and muscle protein synthesis—represent just a fraction of the potential of this technology. By providing researchers with detailed methodologies, structured quantitative data, and clear visual representations of experimental workflows and metabolic pathways, this guide aims to facilitate the effective implementation of doubly labeled compound studies, ultimately advancing our understanding of human metabolism in health and disease. The continued development of analytical techniques and the commercial availability of a wider range of labeled compounds promise to further expand the applications of this powerful technology in the years to come.[5][17]

References

- 1. benchchem.com [benchchem.com]

- 2. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 3. moravek.com [moravek.com]

- 4. How Doubly Labeled Water Can Improve Data In Metabolic Disease Research [clinicalleader.com]

- 5. Calorify Commercializes and Scales Doubly Labeled Water Test to Support Clinical Trial Researchers, Healthcare Providers, and Sports Physicians [businesswire.com]

- 6. metsol.com [metsol.com]

- 7. benchchem.com [benchchem.com]

- 8. The Impact of Doubly Labeled Water on Metabolic Clinical Trials — Calorify [calorify.com]

- 9. metsol.com [metsol.com]

- 10. Energy expenditure by doubly labeled water: validation in lean and obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench [e-enm.org]

- 13. researchgate.net [researchgate.net]

- 14. Determination of glucose turnover and glucose oxidation rates in man with stable isotope tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human Muscle Protein Synthesis is Modulated by Extracellular, Not Intramuscular Amino Acid Availability: A Dose-Response Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Stimulation of muscle protein synthesis with low-dose amino acid composition in older individuals [frontiersin.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application